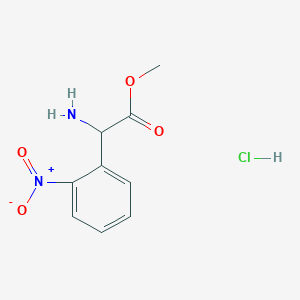
Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride
Descripción general
Descripción
The compound you’re asking about seems to be a complex organic molecule. It likely contains an amino group (-NH2), a nitro group (-NO2) attached to a phenyl ring, an acetic acid moiety, and a methyl ester group. It’s also a hydrochloride, indicating the presence of a chloride ion .
Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds can undergo a variety of reactions. For example, boronic esters can undergo deboronation , and chloroformates (which are similar to esters) can react with amines to form carbamates .Aplicaciones Científicas De Investigación
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Method : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results : The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol .
-
High-Throughput Screening of Transaminases
- Field : Biochemistry
- Application : This research developed a new colorimetric method to screen transaminases using an inexpensive amine donor .
- Method : The assay is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
- Results : The method is amendable to solid phase colony screening and has been used to establish efficient transaminase-based bioprocesses .
- 3-Amino-3-(2-nitrophenyl)propionic acid
- Field : Chemical Research
- Application : This compound is used in chemical research . The specific applications are not detailed, but it could be used in a variety of experiments involving organic synthesis, reaction mechanisms, or material science .
- Method : The methods of application would depend on the specific experiment or research being conducted .
- Results : The results or outcomes would also depend on the specific experiment or research .
- 3-Amino-3-(2-nitrophenyl)propionic acid
- Field : Chemical Research
- Application : This compound is used in chemical research . The specific applications are not detailed, but it could be used in a variety of experiments involving organic synthesis, reaction mechanisms, or material science .
- Method : The methods of application would depend on the specific experiment or research being conducted .
- Results : The results or outcomes would also depend on the specific experiment or research .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-amino-2-(2-nitrophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14;/h2-5,8H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMKICTYVDHOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



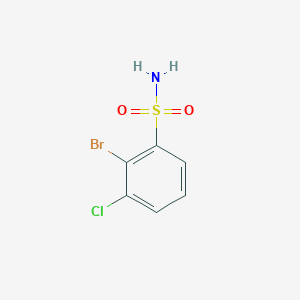
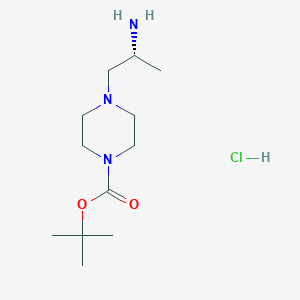
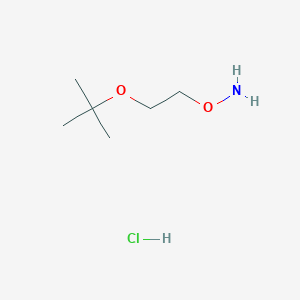


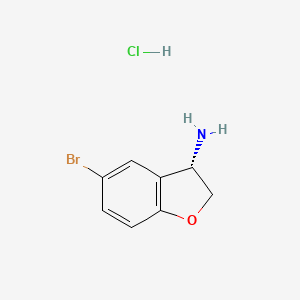


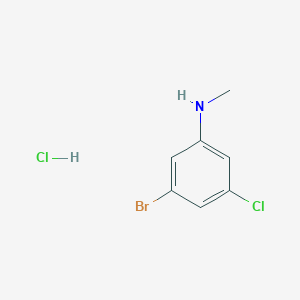
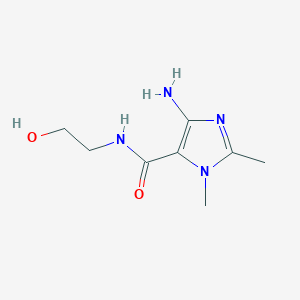
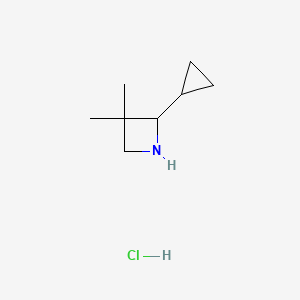

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
